molecular formula C15H17ClN2O3 B14436943 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride CAS No. 75273-85-7

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride

Katalognummer: B14436943
CAS-Nummer: 75273-85-7
Molekulargewicht: 308.76 g/mol
InChI-Schlüssel: GMSWPKXEHIQLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a pyridinylmethylene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its monohydrochloride form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzene and pyridine compounds .

Wissenschaftliche Forschungsanwendungen

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to its specific combination of methoxy and pyridinylmethylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

75273-85-7

Molekularformel

C15H17ClN2O3

Molekulargewicht

308.76 g/mol

IUPAC-Name

1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)methanimine;hydrochloride

InChI

InChI=1S/C15H16N2O3.ClH/c1-18-13-8-12(9-14(19-2)15(13)20-3)17-10-11-4-6-16-7-5-11;/h4-10H,1-3H3;1H

InChI-Schlüssel

GMSWPKXEHIQLJL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)N=CC2=CC=NC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.